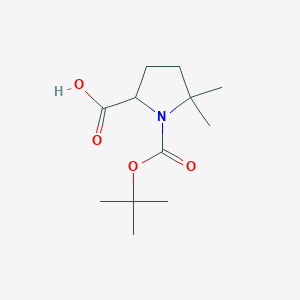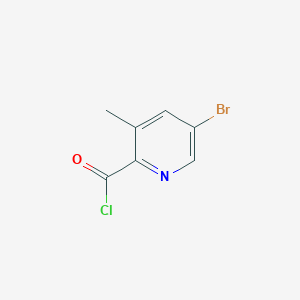
3-Bromo-2-methyl-5-nitrobenzoic acid
Overview
Description
3-Bromo-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is characterized by a benzene ring substituted with a bromo group, a nitro group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Bromination and Nitration: The compound can be synthesized by the bromination of 2-methyl-5-nitrobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Nitration of Brominated Compound: Another method involves the nitration of 3-bromo-2-methylbenzoic acid using concentrated nitric acid and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination and nitration reactions mentioned above. The process is optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-bromo-2-methyl-5-aminobenzoic acid.
Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: this compound can be oxidized to this compound derivatives.
Reduction: The major product is 3-bromo-2-methyl-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Nitro compounds, such as 3-bromo-2-methyl-5-nitrobenzoic acid, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds, in general, are known for their high reactivity, which allows them to interact with various biological targets . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions due to their high reactivity .
Pharmacokinetics
Nitro compounds are generally known for their low volatility and water solubility, which could impact their bioavailability .
Result of Action
Nitro compounds are known to cause various biological effects due to their high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .
Scientific Research Applications
3-Bromo-2-methyl-5-nitrobenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-2-methyl-3-nitrobenzoic acid: Similar structure but different positions of substituents.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar nitro and bromo groups but with a fluorine atom instead of a methyl group.
Uniqueness: 3-Bromo-2-methyl-5-nitrobenzoic acid is unique due to its specific arrangement of substituents, which influences its reactivity and applications. The presence of both bromo and nitro groups on the benzene ring makes it particularly reactive in electrophilic substitution reactions.
Properties
IUPAC Name |
3-bromo-2-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHDTQSCWLYJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292032 | |
| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-02-5 | |
| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269292-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



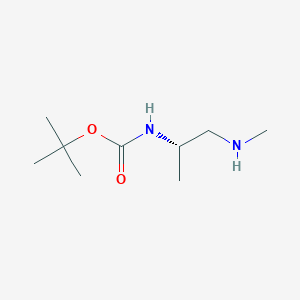
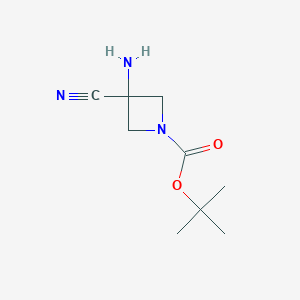
![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)



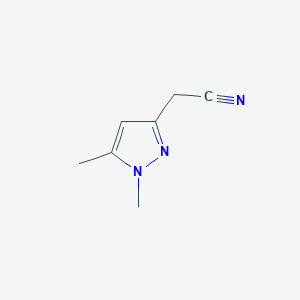
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)
